molecular formula C9H17NO2 B6227343 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid CAS No. 1521852-54-9

2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid

Cat. No.: B6227343
CAS No.: 1521852-54-9
M. Wt: 171.24 g/mol
InChI Key: JQPNXDWAWPFORT-UHFFFAOYSA-N
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Description

2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid is a chemical compound with the molecular formula C10H19NO2 It is characterized by a cyclobutyl ring substituted with a dimethylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acetic acid moiety can engage in carboxylate interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(methylamino)methyl]cyclobutyl}acetic acid
  • 2-{1-[(ethylamino)methyl]cyclobutyl}acetic acid
  • 2-{1-[(propylamino)methyl]cyclobutyl}acetic acid

Uniqueness

2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles.

Properties

CAS No.

1521852-54-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[1-[(dimethylamino)methyl]cyclobutyl]acetic acid

InChI

InChI=1S/C9H17NO2/c1-10(2)7-9(4-3-5-9)6-8(11)12/h3-7H2,1-2H3,(H,11,12)

InChI Key

JQPNXDWAWPFORT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCC1)CC(=O)O

Purity

95

Origin of Product

United States

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